Cycloheptanol,2-fluoro-,acetate,(1R,2R)

Description

Evolution of Fluorine Chemistry in Academic Research

The field of organofluorine chemistry predates the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound reported in the 19th century. The unique properties conferred by the fluorine atom, such as high thermal stability and resistance to metabolic degradation, have driven extensive research. The development of fluorinated compounds has been particularly impactful in materials science and pharmaceuticals. Early research faced challenges due to the high reactivity and toxicity of fluorinating agents. However, the development of milder and more selective fluorinating reagents has significantly advanced the field, enabling the synthesis of complex fluorinated molecules. nih.gov

Significance of Chiral Fluorine-Containing Compounds in Modern Chemical Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. activate-scientific.com When a fluorine atom is introduced into a molecule to create a stereocenter, the resulting chiral fluorinated compounds can exhibit distinct pharmacological profiles. The specific three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with enzymes and receptors, which are themselves chiral. Consequently, the synthesis of enantiomerically pure fluorinated compounds is a significant focus in modern drug discovery. ki.si Asymmetric synthesis, which allows for the selective production of a single enantiomer, is a key technology in this area. ki.sinih.gov

Overview of Cycloalkanes as Structural Motifs in Fluorinated Chemistry

Cycloalkanes are three-dimensional structures that are increasingly used as scaffolds in medicinal chemistry to improve properties such as solubility and to access more complex, globular-shaped biological targets. activate-scientific.com The incorporation of fluorine into cycloalkane rings combines the benefits of both structural motifs. Fluorinated cycloalkanes have found applications in various areas, including the development of new pharmaceuticals. activate-scientific.com The presence of fluorine on a cycloalkane ring can influence the ring's conformation and reactivity, as well as the acidity or basicity of nearby functional groups. The synthesis of stereochemically defined fluorinated cycloalkanes, such as Cycloheptanol (B1583049), 2-fluoro-, acetate (B1210297), (1R,2R), presents a synthetic challenge but offers the potential for novel therapeutic agents with finely tuned properties. nih.gov

Structure

2D Structure

3D Structure

Properties

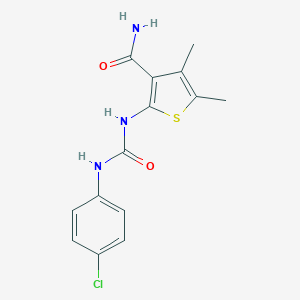

Molecular Formula |

C14H14ClN3O2S |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxamide |

InChI |

InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |

InChI Key |

RAVOBQYXESYQKH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways in Fluorinated Cycloalkane Synthesis

Elucidation of Fluorination Reaction Mechanisms

The introduction of a fluorine atom onto a cycloheptane (B1346806) ring can proceed through various mechanisms, each influenced by the choice of fluorinating agent, substrate, and reaction conditions.

The nature of the intermediates and transition states in fluorination reactions is a key determinant of the reaction's outcome. Several types of intermediates have been proposed and studied in the context of fluorinating cyclic systems.

Radical Intermediates: While less common for the precise synthesis of monofluorinated compounds, radical mechanisms can be involved, particularly with highly reactive fluorinating agents. These reactions often lack stereocontrol, leading to a mixture of products.

Organometallic Intermediates: Transition-metal-catalyzed fluorination reactions often proceed through organometallic intermediates. For instance, palladium-catalyzed reactions can involve various oxidation states of the metal, such as Pd(0), Pd(II), and Pd(IV), which facilitate the C-F bond formation through different catalytic cycles. nih.gov Similarly, copper, being an inexpensive and abundant metal, is also widely used, with its complexes existing in Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states. nih.gov

Iodonium (B1229267) Intermediates: Hypervalent iodine reagents are versatile for fluorination and often involve the formation of iodonium intermediates. researchgate.net In fluorocyclization reactions using these reagents, an iodine(III)-π intermediate can be formed through the activation of an unsaturated precursor. frontiersin.org This is followed by either the fluorination of the double bond or cyclization, depending on the reaction conditions. frontiersin.org For example, in the fluorocyclization of unsaturated carboxylic acids, computational studies have shown that the reaction can proceed through a "fluorination first and cyclization later" mechanism, where the initial step is the formation of an iodine(III)-π complex. frontiersin.org The subsequent fluorination step proceeds through a four-membered ring transition state. frontiersin.org

Phenonium Ion Intermediates: In specific cases, such as the deoxyfluorination of cyclohexane (B81311) rings with a vicinal phenyl substituent, the formation of a tricyclic phenonium ion intermediate has been proposed to explain observed skeletal rearrangements. researchgate.net

Carbocation Intermediates: In solvolysis reactions of cyclohexyl systems, the formation of a carbocation intermediate can occur, with the rate of reaction being influenced by the relief of steric strain from the starting material. spcmc.ac.in

The following table summarizes key proposed intermediates in fluorination reactions of cyclic systems.

| Intermediate Type | Proposed Role in Fluorination | Key Characteristics |

| Organometallic | Catalytic cycles in transition-metal-mediated fluorination. nih.gov | Involves metals like Palladium or Copper in various oxidation states. nih.gov |

| Iodonium | Activation of alkenes in fluorocyclization reactions. researchgate.netfrontiersin.org | Formation of an iodine(III)-π complex with the alkene. frontiersin.org |

| Phenonium Ion | Rearrangements during deoxyfluorination. researchgate.net | Tricyclic cation involving a neighboring phenyl group. researchgate.net |

| Carbocation | Solvolysis and rearrangement reactions. spcmc.ac.in | Planar intermediate where steric strain can be relieved. spcmc.ac.in |

Catalysts and co-catalysts play a pivotal role in directing the mechanistic pathway of fluorination reactions, often enhancing selectivity and efficiency.

Transition Metal Catalysts: Metals like palladium and copper are frequently used to catalyze fluorination reactions. nih.gov They can enable C-H activation and facilitate the formation of the C-F bond through various catalytic cycles involving different oxidation states of the metal. nih.gov For instance, rhodium catalysts have been employed in the synthesis of oxyfluorinated products from diazoketones, proceeding through a rhodium carbene intermediate. mdpi.com

Lewis Acid Catalysts: Lewis acids can activate either the substrate or the fluorinating agent. In some enantioselective fluorination reactions, a Lewis acid can be used in conjunction with a chiral ligand to create a chiral catalytic environment that dictates the stereochemical outcome. acs.org For example, the combination of a DBFOX-Ph ligand with Zn(OAc)₂ has been used for the enantioselective fluorination of malonates. acs.org

Brønsted Acid Catalysis: In certain fluorocyclization reactions using hypervalent iodine reagents, HF can act as a Brønsted acid, assisting in the activation of the reagent and promoting the fluorination step. frontiersin.org

Organocatalysts: Chiral organocatalysts, such as phosphoric acids and ureas, have emerged as powerful tools for enantioselective fluorination. acs.orgnih.gov For instance, hydrogen-bond donor urea (B33335) catalysts can modulate the charge density of the fluoride (B91410) anion, thereby influencing the regioselectivity of nucleophilic fluorination. acs.org Chiral phosphoric acids can catalyze intramolecular aza-Michael reactions as a key step in the synthesis of fluorinated indolizidinone derivatives. nih.gov

Biocatalysts: Enzymes, such as fluorinases and engineered myoglobins, offer a highly selective approach to C-F bond formation. nih.govnih.gov Fluorinases can catalyze the nucleophilic substitution of S-adenosyl-L-methionine (SAM) with fluoride ions to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.gov Engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of fluorinated cyclopropanes. nih.gov

The table below outlines the roles of different types of catalysts in fluorination reactions.

| Catalyst Type | Role in Fluorination | Example |

| Transition Metal | C-H activation, C-F bond formation. nih.gov | Palladium, Copper, Rhodium. nih.govmdpi.com |

| Lewis Acid | Activation of substrate or fluorinating agent. acs.org | Zn(OAc)₂ with DBFOX-Ph ligand. acs.org |

| Brønsted Acid | Activation of hypervalent iodine reagents. frontiersin.org | Hydrogen Fluoride (HF). frontiersin.org |

| Organocatalyst | Enantioselective fluorination. acs.orgnih.gov | Chiral phosphoric acids, ureas. acs.orgnih.gov |

| Biocatalyst | Highly stereoselective C-F bond formation. nih.govnih.gov | Fluorinases, engineered myoglobins. nih.govnih.gov |

Determinants of Stereochemical Control in Cycloheptane Ring Systems

Achieving stereochemical control in the synthesis of substituted cycloheptanes is challenging due to the ring's conformational flexibility. Several factors influence the diastereoselectivity and enantioselectivity of fluorination reactions.

The stereochemical outcome of a fluorination reaction on a cycloheptane ring is a result of a complex interplay of various factors.

Substrate Control: The existing stereocenters and functional groups on the cycloheptane ring can direct the incoming fluorine atom to a specific face of the molecule. This is often due to steric hindrance or electronic effects exerted by the substituents. The stereochemical arrangement of functional groups can profoundly influence the selectivity of fluorination reactions. nih.gov

Reagent Control: The choice of fluorinating agent and catalyst is a primary determinant of stereoselectivity. Chiral catalysts, in particular, create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For example, enantioselective fluorocyclization reactions have been achieved using chiral iodine(III) catalysts. nih.gov

Catalyst-Substrate Interactions: In catalyst-controlled reactions, the interaction between the catalyst and the substrate in the transition state is crucial. For instance, in the enantioselective fluorination of cyclohexanone, the preferred chair conformation of the seven-membered ring in the transition state and the steric bulk of the catalyst's quinoline (B57606) moiety are key factors for enantiocontrol. acs.org

Neighboring Group Participation: A functional group in proximity to the reaction center can participate in the reaction, influencing the stereochemical outcome. This can lead to retention of configuration at the reaction center. nih.govbohrium.com

Reaction Conditions: Temperature, solvent, and the stoichiometry of reagents can all impact the stereoselectivity of a reaction. Lower temperatures often lead to higher selectivity by favoring the transition state with the lowest activation energy.

The following table summarizes factors that influence the stereoselectivity of fluorination.

| Factor | Influence on Stereoselectivity | Example |

| Substrate Control | Directs incoming reagent to a specific face. nih.gov | Existing stereocenters on the cycloheptane ring. |

| Reagent Control | Creates a chiral environment for the reaction. nih.gov | Chiral iodine(III) catalysts in fluorocyclization. nih.gov |

| Catalyst-Substrate Interactions | Dictates the geometry of the transition state. acs.org | Steric bulk of a catalyst influencing approach of the reagent. acs.org |

| Neighboring Group Participation | Can lead to retention of stereochemistry. nih.govbohrium.com | A nearby functional group attacking the reaction center. |

| Reaction Conditions | Can favor one transition state over another. | Lower reaction temperatures often increase selectivity. |

Regioselectivity refers to the preference for reaction at one position over another. In the context of fluorinated cycloheptane synthesis, this is critical for controlling the position of the fluorine atom and for directing cyclization reactions.

Electronic Effects: The electronic properties of substituents on the cycloheptane ring can influence the regioselectivity of fluorination. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can direct nucleophilic attack.

Steric Hindrance: Bulky substituents can block access to certain positions on the ring, thereby directing the fluorinating agent to less hindered sites.

Markovnikov vs. Anti-Markovnikov Addition: In the fluorination of unsaturated precursors, the regioselectivity can often be explained by Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond. However, anti-Markovnikov products can sometimes be obtained depending on the reaction mechanism and reagents used. frontiersin.org Computational studies on fluorocyclization with hypervalent iodine reagents have shown that the Markovnikov pathway is generally favored. frontiersin.org

Ring Size in Cyclization: The regioselectivity of fluorocyclization reactions is also governed by the propensity to form rings of a certain size. 5-exo and 6-endo cyclizations are common pathways, and the preference between them can be influenced by the substrate and reaction conditions. frontiersin.org

The conformational flexibility of the cycloheptane ring plays a significant role in determining the stereochemical outcome of reactions. Cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat. researchgate.netacs.org

Transition State Conformation: The stereochemistry of the product is often determined by the lowest energy transition state. The conformation of the cycloheptane ring in this transition state is critical. For a reaction to occur, the reacting groups must adopt a specific spatial arrangement, and the ease of adopting this arrangement will depend on the conformational preferences of the ring. For example, in bimolecular elimination (E2) reactions in cyclohexane systems, an anti-periplanar arrangement of the eliminating groups is required, which is most easily achieved from an axial position. spcmc.ac.in

Anomeric and Gauche Effects: The presence of heteroatoms and electronegative substituents like fluorine can introduce stereoelectronic effects, such as the anomeric and gauche effects, which can stabilize certain conformations over others. researchgate.net The gauche effect, for instance, can stabilize an axial orientation of a methoxy (B1213986) group in some substituted cycloheptanes. researchgate.net

Transannular Interactions: In medium-sized rings like cycloheptane, steric interactions between substituents on non-adjacent carbons (transannular strain) can be significant and can influence the conformational equilibrium and, consequently, the reactivity and stereoselectivity. libretexts.org

A-values and Conformational Free Energy: The preference of a substituent to occupy an equatorial versus an axial position in a cyclohexane ring is quantified by its A-value. While less straightforward to define for the more flexible cycloheptane system, the general principle that bulky groups prefer to avoid sterically hindered positions holds true and influences the population of different conformers. spcmc.ac.in

The understanding of these conformational effects is essential for predicting and controlling the stereochemical course of reactions on the cycloheptane scaffold. spcmc.ac.in

Influence of Fluorine on Reaction Kinetics and Dynamics

The introduction of fluorine atoms into cycloalkanes, such as in the case of Cycloheptanol (B1583049), 2-fluoro-, acetate (B1210297), (1R,2R), profoundly alters the electronic and steric properties of the molecule. These changes exert a significant influence on the kinetics and dynamics of chemical reactions, impacting reaction rates, pathways, and the stability of intermediates and transition states. This section explores the nuanced effects of fluorination on several key mechanistic processes relevant to the synthesis and transformation of fluorinated cycloalkanes.

Effects of Fluorination Patterns on Mechanochemical Unzipping

The burgeoning field of polymer mechanochemistry, which investigates how mechanical forces can induce chemical transformations, offers a unique lens through which to understand the influence of fluorination on reaction dynamics. nih.gov While direct mechanochemical studies on "Cycloheptanol, 2-fluoro-, acetate, (1R,2R)" are not available, research on related fluorinated systems, such as fluorinated ladderanes, provides critical insights into how fluorine substitution patterns can dictate the outcome of force-induced reactions. nih.gov

Ladderanes are molecules composed of fused cyclobutane (B1203170) rings that can undergo a "mechanochemical unzipping" reaction, a cascade of retro-[2+2] cycloadditions, when subjected to mechanical force. chemrxiv.org Studies on tetrafluorinated researchgate.net-ladderanes have revealed that the position of fluorine atoms significantly impacts the force sensitivity and the stereochemical distribution of the resulting products. nih.gov

Key findings from these studies demonstrate that:

Force Sensitivity Modulation: The threshold force required to initiate the unzipping process is dependent on the fluorination pattern. For instance, α-fluorination has been shown to decrease the threshold force for mechanochemical unzipping, while γ-fluorination increases it. This variation is attributed to the differential stabilizing or destabilizing effects of the fluorine atoms on the first transition state of the reaction. nih.gov

Influence on Reaction Dynamics: Fluorination can alter the reaction dynamics, influencing whether the reaction proceeds through a thermal equilibrium state or is governed by non-statistical dynamics. Ab initio steered molecular dynamics (AISMD) calculations have suggested that fluorination on the initial rungs of a ladderane can lead to a greater proportion of dynamic trajectories. This is partly due to the increased momentum from the greater atomic mass of fluorine, which can influence the subsequent bond-breaking events. nih.gov

Stereochemical Control: The stereochemistry of the alkene products formed during unzipping is also affected by the fluorination pattern. Fluorination on the initial bonds of the ladderane can lead to a higher fraction of the E-alkene product through dynamic effects. In contrast, fluorination on later rungs primarily influences the product distribution through electronic effects. nih.gov

These findings underscore the principle that the strategic placement of fluorine atoms can be a powerful tool to tune the mechanochemical reactivity of a molecule. Although a direct extrapolation to the mechanochemical behavior of a single fluorinated cycloheptane ring is complex, these studies on more intricate systems highlight the profound impact of fluorination on force-induced reaction pathways and kinetics.

Table 1: Effect of Fluorination Pattern on Mechanochemical Unzipping of researchgate.net-Ladderanes This table is generated based on findings from studies on fluorinated ladderanes and illustrates general principles.

| Fluorination Position | Effect on Threshold Force | Influence on Reaction Dynamics | Predominant Stereochemical Outcome |

| α-Fluorination | Decreased | Increased dynamic trajectories | Higher fraction of E-alkene |

| γ-Fluorination | Increased | Less pronounced dynamic effects | Influenced by electronic effects |

Impact on C-F Bond Cleavage Strategies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective cleavage is a significant challenge and an area of intense research. nih.gov The presence of a C-F bond in a molecule like "Cycloheptanol, 2-fluoro-, acetate, (1R,2R)" opens up possibilities for various functionalization strategies that rely on its activation and cleavage. The kinetics and feasibility of these strategies are heavily influenced by the molecular context and the chosen methodology.

Several strategies have been developed for C-F bond cleavage, each with its own mechanistic nuances:

Reductive Cleavage: This is a major strategy for defluorination. It often involves single-electron transfer (SET) to the organofluorine compound, generating a radical anion that subsequently expels a fluoride ion. researchgate.netrsc.org The efficiency of this process is dependent on the reduction potential of the substrate. The presence of electron-withdrawing groups can make the molecule more susceptible to reduction. nih.gov Electrochemical and photochemical methods are commonly employed to achieve reductive C-F bond cleavage under mild conditions. rsc.orgrepec.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond activation. nih.govnih.gov This method utilizes a photocatalyst that, upon excitation by light, can engage in electron transfer processes with the fluorinated substrate. This can lead to the formation of carbon-centered radicals, which can then be trapped or undergo further reactions. nih.govrepec.org Both reductive and oxidative quenching cycles of the photocatalyst can be exploited to achieve C-F bond cleavage, depending on the substrate and reaction conditions. nih.gov

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, nickel, and cobalt, have been shown to catalyze the cleavage of C-F bonds. mdpi.comresearchgate.net The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. The presence of appropriate ligands on the metal is crucial for modulating its reactivity and selectivity. mdpi.com In some cases, C-F activation can compete with C-H activation, and the outcome can be directed by the choice of catalyst and reaction conditions. rsc.org

Lewis Acid Activation: Main-group Lewis acids can mediate C-F bond cleavage by abstracting a fluoride ion to generate a carbocation. nih.gov The stability of the resulting carbocation is a key factor in the feasibility of this approach.

Metalloenzyme-Mediated Cleavage: Nature has also evolved enzymes capable of cleaving the robust C-F bond. nih.govrsc.org Metalloenzymes, such as certain cytochrome P450s and hydroxylases, can catalyze the hydroxylation of fluorinated aromatic compounds, leading to defluorination. nih.govrsc.org These enzymatic reactions often proceed through high-valent metal-oxo intermediates. nih.gov

The choice of C-F bond cleavage strategy depends on the specific substrate and the desired transformation. For a molecule like "Cycloheptanol, 2-fluoro-, acetate, (1R,2R)", the aliphatic nature of the C-F bond presents different challenges and opportunities compared to aromatic C-F bonds.

Synergistic Interactions in Catalytic Systems

The concept of synergistic catalysis, where two or more catalysts work in a cooperative fashion, has become a powerful strategy for achieving challenging chemical transformations, including those involving fluorinated compounds. sciencedaily.commdpi.com This approach can lead to enhanced reactivity, selectivity, and efficiency compared to single-catalyst systems. researchgate.net

In the context of fluorinated cycloalkane synthesis and modification, synergistic catalysis can manifest in several ways:

Bimetallic Catalysis: The use of two different metals can enable reaction pathways that are inaccessible to either metal alone. mdpi.comresearchgate.net For instance, in C-F activation, one metal could be responsible for the initial activation of the C-F bond, while the second metal facilitates a subsequent cross-coupling reaction. researchgate.netrsc.org Cooperative bimetallic mechanisms have been proposed where both metals participate in the key bond-breaking and bond-forming steps. rsc.org

Photocatalyst and Co-catalyst Systems: In photoredox catalysis, the combination of a photocatalyst with a co-catalyst can significantly enhance the scope and efficiency of C-F bond functionalization. For example, the combination of a photocatalyst with an organotin compound has been shown to selectively convert C-F bonds. sciencedaily.com In this system, the photocatalyst initiates the reaction via electron transfer, while the organotin compound acts as both a radical trap and a fluoride scavenger. sciencedaily.com

Ligand-Metal Cooperativity: The ligand coordinated to a metal center is not merely a spectator but can actively participate in the catalytic cycle. This ligand-metal cooperativity is crucial for stabilizing reactive intermediates and promoting desired reaction pathways. rsc.org In some Pd-catalyzed fluorination reactions, additives have been shown to modify the ligand in situ, leading to a more reactive catalytic species that favors the desired product formation and suppresses side reactions. chemrxiv.org

Phase-Transfer Catalysis: In reactions involving insoluble fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF), phase-transfer catalysts are essential for bringing the fluoride anion into the organic phase. Organoboranes have been developed as effective phase-transfer catalysts for nucleophilic fluorination, where the borane's fluoride affinity and the ligation of the counter-cation are key to its efficacy. rsc.org

The development of synergistic catalytic systems is crucial for advancing the synthesis and functionalization of complex fluorinated molecules. By harnessing the cooperative effects of multiple catalytic species, chemists can overcome the inherent challenges associated with the high strength of the C-F bond and achieve transformations with greater control and efficiency.

Research Applications and Academic Significance of Chiral Fluorinated Cycloalkanol Derivatives

Role as Chiral Building Blocks in Organic Synthesis

Chiral fluorinated cycloalkanols and their derivatives are valuable building blocks in organic synthesis, providing access to complex molecular architectures with controlled stereochemistry. The presence of the fluorine atom and the hydroxyl or acetate (B1210297) group on a cyclic scaffold, with a defined stereochemical relationship (e.g., (1R,2R)), offers multiple points for further chemical modification.

The synthesis of these chiral building blocks often relies on stereoselective methods, including enzymatic resolutions and asymmetric catalysis. For instance, racemic mixtures of fluorinated cycloalkanols can be resolved into their constituent enantiomers through kinetically controlled biocatalytic transesterification. This approach has been successfully applied to produce enantiomerically pure fluorinated cyclopentanol (B49286) derivatives. wikipedia.org Similarly, asymmetric methods, such as the fluoride (B91410) opening of meso-epoxides catalyzed by chiral complexes, can provide enantiomerically enriched fluorinated cycloalkanols.

Once obtained in enantiopure form, these building blocks can be used in the synthesis of a wide range of target molecules, including pharmaceuticals and agrochemicals. The defined stereochemistry of the fluoro and hydroxyl/acetate groups is crucial for controlling the three-dimensional structure of the final product, which is often a key determinant of its biological activity. The development of synthetic methods to access these chiral fluorinated building blocks, including those with seven-membered rings, is an active area of research. researchgate.netnih.gov

Exploration of Bioisosteric Relationships and Analog Design

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group to enhance its properties without losing the desired biological activity, is a fundamental concept in drug design. researchgate.netsoton.ac.uk The introduction of fluorine into a molecule is a common and powerful bioisosteric replacement strategy. nih.govnih.gov

Fluorine's unique properties, such as its small size (similar to hydrogen), high electronegativity, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, allow it to serve as a bioisostere for a hydrogen atom, a hydroxyl group, or even a carbonyl group in certain contexts. rsc.orgblumberginstitute.org In the case of fluorinated cycloalkanol derivatives, the fluorine atom can modulate key physicochemical properties, including:

Lipophilicity: The introduction of fluorine can significantly alter a molecule's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, making the introduction of fluorine a common strategy to block sites of oxidative metabolism. rsc.org

Conformation: The presence of fluorine can influence the conformational preferences of the cycloalkane ring, which can have a profound impact on how the molecule interacts with its biological target. researchgate.net

By systematically replacing hydrogen or hydroxyl groups with fluorine in a series of cycloalkanol-containing drug candidates, medicinal chemists can fine-tune the molecule's properties to optimize its therapeutic potential.

Table 1: Comparison of Physicochemical Properties of Related Cycloalkanol Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| (1R,2S)-2-Fluorocyclohexanol nih.gov | C6H11FO | 118.15 | 1.2 | 1 | 2 |

| (1R,2R)-2-Fluorocyclopentan-1-ol nih.gov | C5H9FO | 104.12 | 0.9 | 1 | 2 |

| [(1R,2R)-2-chlorocyclopentyl] acetate nih.gov | C7H11ClO2 | 162.61 | 1.7 | 0 | 2 |

Note: Data for Cycloheptanol (B1583049), 2-fluoro-, acetate, (1R,2R) is not available in public databases. The table presents data for analogous compounds to illustrate the general properties of this class of molecules.

Development of Chemical Probes for Spectroscopic and Mechanistic Studies

The unique nuclear properties of fluorine make it an invaluable tool for a range of spectroscopic and imaging techniques, enabling detailed mechanistic studies and in vivo visualization of biological processes.

Utilizing Fluorine as an NMR Probe (e.g., 19F NMR)

Fluorine-19 (¹⁹F) is a naturally abundant (100%) spin-1/2 nucleus, making it highly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages for studying fluorinated molecules: wikipedia.orghuji.ac.il

High Sensitivity: The ¹⁹F nucleus is highly receptive to NMR detection.

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), which means that even subtle changes in the electronic environment around the fluorine atom can lead to large, easily detectable changes in its resonance frequency. wikipedia.orgucsb.edu This sensitivity makes ¹⁹F NMR an excellent tool for studying molecular interactions, conformational changes, and reaction mechanisms.

No Background Signal: Biological systems are essentially devoid of endogenous fluorine, meaning that any observed ¹⁹F NMR signal comes exclusively from the introduced fluorinated probe. nih.gov

In the context of Cycloheptanol, 2-fluoro-, acetate, (1R,2R), the ¹⁹F NMR signal would be a sensitive reporter of its local environment. For example, if this molecule were incorporated into a larger, biologically active compound, changes in the ¹⁹F chemical shift could indicate binding to a protein target or a change in the conformation of the molecule upon binding.

Table 2: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Source: Adapted from publicly available NMR data resources. ucsb.edu

¹⁸F Labeling for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify physiological processes in living subjects. nih.gov The technique relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by positron-emitting radionuclides.

Fluorine-18 (¹⁸F) is one of the most commonly used radionuclides for PET imaging due to its favorable decay characteristics, including a convenient half-life of approximately 110 minutes. ubc.ca Small molecules and biomolecules can be labeled with ¹⁸F and used as radiotracers to study a wide variety of biological targets and pathways. nih.gov

Chiral fluorinated cycloalkanol derivatives, including those with a cycloheptane (B1346806) ring, are attractive candidates for the development of ¹⁸F-labeled PET tracers. The synthesis of such tracers would involve replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope. Once administered, the distribution and accumulation of the ¹⁸F-labeled compound in the body can be monitored by a PET scanner, providing valuable information about the in vivo behavior of the molecule. For example, if a drug candidate containing a fluorocycloheptanol moiety shows promise in vitro, its ¹⁸F-labeled analog could be used to study its pharmacokinetics and target engagement in animal models, and eventually in humans. nih.gov

Contribution to Expanding Chemical Space of Fluorinated Scaffolds

The exploration and synthesis of novel molecular scaffolds are crucial for expanding the "chemical space" available to medicinal chemists and materials scientists. nih.govacs.orgchemrxiv.org By creating new molecular shapes and functionalities, researchers can access novel biological activities and material properties.

Fluorinated cycloalkanes, particularly those with less common ring sizes like cycloheptane, represent a valuable and underexplored area of chemical space. researchgate.netnih.gov The introduction of fluorine into a seven-membered ring, combined with the stereochemical complexity of chiral centers, leads to a rich diversity of three-dimensional structures.

The synthesis and characterization of compounds like Cycloheptanol, 2-fluoro-, acetate, (1R,2R) and other fluorinated cycloheptane derivatives contribute to this expansion of chemical space. These efforts provide new building blocks and molecular platforms that can be used to design the next generation of drugs and advanced materials. nih.gov The development of new synthetic methods to access these fluorinated seven-membered rings is a key enabler of this research. nih.govnih.gov

Challenges and Future Perspectives in Chiral Fluorocycloalkane Chemistry

Advancements in Highly Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, and chiral fluorocycloalkanes are no exception. Recent advancements have focused on developing highly stereoselective methods to introduce fluorine into cyclic systems. nih.gov These methods are critical for accessing specific enantiomers and diastereomers of compounds like (1R,2R)-2-fluorocycloheptanol acetate (B1210297), which may exhibit distinct biological activities.

One of the significant challenges lies in controlling the facial selectivity of the fluorination reaction on a cycloalkane ring. The conformational flexibility of larger rings like cycloheptane (B1346806) adds another layer of complexity. Researchers are actively exploring various strategies to achieve high stereoselectivity, including:

Chiral Catalysis: The use of chiral catalysts, including transition-metal complexes and organocatalysts, has shown great promise in directing the stereochemical outcome of fluorination reactions. rsc.org These catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over others.

Substrate Control: Modifying the substrate to include chiral auxiliaries or directing groups can effectively guide the incoming fluorine atom to a specific face of the cycloalkane ring. This approach has been successfully employed in the synthesis of various chiral fluorinated compounds.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective fluorination. Enzymes can exhibit exquisite stereo- and regioselectivity, often under mild reaction conditions. The development of engineered enzymes for fluorination is an active area of research.

Recent literature highlights the successful application of these strategies in the synthesis of various chiral molecules, paving the way for the efficient and stereocontrolled synthesis of complex fluorocycloalkanes. rsc.orgmdpi.com

Addressing Self-Disproportionation of Enantiomers (SDE) in Fluorinated Systems

A fascinating and often overlooked phenomenon in chiral chemistry is the Self-Disproportionation of Enantiomers (SDE). rsc.org This process involves the spontaneous separation of a non-racemic mixture of enantiomers into fractions with different enantiomeric excesses when subjected to achiral processes like chromatography, distillation, or sublimation. rsc.orgnih.gov The SDE phenomenon is particularly relevant for fluorinated compounds, as the presence of the highly electronegative fluorine atom can significantly influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are thought to drive this separation. rsc.orgnitech.ac.jp

For a compound like (1R,2R)-2-fluorocycloheptanol acetate, understanding and controlling SDE is crucial for several reasons:

Accurate Enantiomeric Excess (ee) Determination: SDE can lead to erroneous measurements of enantiomeric purity if not properly accounted for during purification and analysis. rsc.org

Preparative Enantioseparation: While often a complication, SDE can also be harnessed as an unconventional method for enantiopurification. rsc.org

Studies on fluorinated molecules like 3'-fluorothalidomide have demonstrated that the introduction of a single fluorine atom can dramatically alter the SDE profile compared to its non-fluorinated analog. nih.govnitech.ac.jpnih.gov This highlights the importance of investigating the SDE behavior of any new chiral fluorinated compound. The magnitude of SDE is not easily predictable but is more likely to occur in compounds capable of forming strong intermolecular interactions. rsc.org

| Compound | Chromatography Conditions | Observed SDE Profile | Reference |

|---|---|---|---|

| Thalidomide | Gravity-driven achiral silica-gel | First fractions have the highest ee | nih.gov |

| 3'-Fluorothalidomide | Gravity-driven achiral silica-gel | Last fractions have the highest ee | nih.govnitech.ac.jpnih.gov |

Development of Novel Methodologies for Challenging Fluorination Reactions

The direct introduction of fluorine into organic molecules remains a significant challenge due to the high reactivity of many fluorinating agents and the strength of the C-F bond. rsc.orgdovepress.com Researchers are continuously seeking to develop novel, milder, and more selective fluorination methods. mdpi.com

Challenges in the fluorination of complex molecules like cycloheptanol (B1583049) derivatives include:

Regioselectivity: Controlling the position of fluorination on a large and flexible ring.

Chemoselectivity: Avoiding unwanted side reactions with other functional groups present in the molecule.

Handling of Reagents: Many traditional fluorinating agents are hazardous and require special handling procedures. rsc.org

To address these challenges, several innovative approaches are being explored:

Late-Stage Fluorination: This strategy involves introducing the fluorine atom at a late stage in the synthetic sequence, which is particularly valuable for the synthesis of complex molecules and for the preparation of 18F-labeled compounds for positron emission tomography (PET). rsc.orgnih.gov

Electrophilic Fluorinating Reagents: The development of bench-stable and selective electrophilic fluorinating reagents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), has revolutionized organofluorine chemistry. rsc.orgmdpi.combeilstein-journals.org

Photoredox Catalysis: This emerging technique utilizes light to initiate fluorination reactions under mild conditions, offering a powerful tool for accessing previously challenging transformations. rsc.org

| Methodology | Key Advantages | Example Reagents | Reference |

|---|---|---|---|

| Late-Stage Fluorination | Efficient for complex molecules and radiolabeling | [18F]Fluoride | rsc.orgnih.gov |

| Electrophilic Fluorination | Improved safety and selectivity | Selectfluor, NFSI | rsc.orgmdpi.com |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | - | rsc.org |

Sustainable and Green Chemistry Approaches in Organofluorine Synthesis

The principles of green chemistry are increasingly being applied to organofluorine synthesis to minimize the environmental impact of these important transformations. dovepress.comnumberanalytics.com Traditional fluorination methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. dovepress.com

Future efforts in this area will focus on:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Replacing toxic solvents and hazardous fluorinating agents with more environmentally benign alternatives. nih.gov A recent development is the use of SHC5® and potassium fluoride (B91410) (KF) for the synthesis of sulfonyl fluorides, which is a green process with non-toxic byproducts. eurekalert.org

Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures, often through the use of catalysis. societechimiquedefrance.fr

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The development of catalytic methods, including biocatalysis and photoredox catalysis, is a key step towards more sustainable organofluorine chemistry. numberanalytics.com These approaches can lead to higher efficiency, selectivity, and a reduced environmental footprint. The ultimate goal is to develop synthetic routes to compounds like (1R,2R)-2-fluorocycloheptanol acetate that are not only efficient and selective but also environmentally responsible.

Q & A

What are the recommended stereoselective synthesis methods for (1R,2R)-configured cycloheptanol derivatives?

Stereoselective synthesis of (1R,2R)-configured compounds often employs chiral catalysts or auxiliaries to control stereochemistry. For example, intermediates with similar (1R,2R,4R) configurations (e.g., lefamulin acetate intermediates) utilize chiral pool starting materials or enzymatic resolution to achieve enantiomeric purity . Asymmetric hydrogenation or Sharpless epoxidation may also be adapted for cycloheptanol frameworks, leveraging fluorine’s inductive effects to direct stereochemical outcomes .

How does the fluorine substituent at position 2 influence the reaction mechanism of cycloheptanol acetate derivatives under acidic or nucleophilic conditions?

The 2-fluoro group can shift reaction mechanisms from SN2 to SN1 pathways due to its electron-withdrawing nature. In terpene cyclizations, 2-fluoro neryl acetate derivatives remained inert under SN2 conditions but underwent SN1-type mechanisms when bulky leaving groups (e.g., chloroacetate) were present. This suggests that fluorine stabilizes carbocation intermediates, altering reactivity profiles . Researchers should optimize leaving groups and solvent polarity to exploit such mechanistic shifts.

What spectroscopic techniques are most effective for confirming the (1R,2R) configuration in cycloheptanol derivatives?

- X-ray crystallography : Provides unambiguous stereochemical assignment, as demonstrated for (1R,2R)-2-fluorocyclopropanecarboxylic acid .

- Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity of protons to confirm relative configurations.

- Chiral HPLC or CD spectroscopy : Validates enantiomeric purity, critical for pharmacological studies .

Are there discrepancies in the literature regarding the reactivity of 2-fluoro-substituted cycloheptanol acetates compared to non-fluorinated analogs?

Yes. Studies on terpene derivatives show that 2-fluoro substituents suppress reactivity under standard SN2 conditions but enhance stability of carbocation intermediates in SN1 pathways. For instance, 2-fluoro neryl chloroacetate did not react under typical cyclization conditions, unlike its non-fluorinated counterpart, highlighting fluorine’s role in altering kinetic vs. thermodynamic control . Researchers must re-evaluate reaction parameters (e.g., temperature, solvent) when substituting fluorine into cycloheptanol systems.

How can researchers address challenges in isolating enantiomerically pure (1R,2R)-cycloheptanol acetate derivatives?

- Chiral stationary phases (CSPs) : Use HPLC columns with cellulose- or amylose-based CSPs for high-resolution separation.

- Dynamic kinetic resolution (DKR) : Combines racemization and selective crystallization, as seen in the synthesis of (1R,2R)-configured cyclopropane derivatives .

- Enzymatic catalysis : Lipases or esterases can selectively hydrolyze undesired enantiomers, a method validated for related bicyclic acetates .

What computational methods are suitable for predicting the conformational stability of (1R,2R)-cycloheptanol acetate?

- Density Functional Theory (DFT) : Models steric and electronic effects of the fluorine substituent on ring puckering and acetate orientation.

- Molecular Dynamics (MD) simulations : Predicts solvent interactions and temperature-dependent conformational changes.

- NMR chemical shift calculations : Tools like CASTEP or ACD/Labs correlate computed shifts with experimental data to validate structures .

What are the implications of the (1R,2R) configuration on the biological activity of cycloheptanol acetate derivatives?

Stereochemistry critically impacts target binding. For example, (1R,2R)-configured intermediates in lefamulin acetate exhibit enhanced antibacterial activity due to optimal spatial alignment with ribosomal targets . Fluorine’s electronegativity may further modulate bioavailability or metabolic stability, necessitating comparative studies with diastereomers.

How does the acetate group influence the hydrolytic stability of 2-fluoro-cycloheptanol derivatives in aqueous media?

The acetate ester’s stability depends on pH and steric hindrance. In acidic conditions, protonation of the carbonyl oxygen accelerates hydrolysis, while bulky groups (e.g., cycloheptanol’s fused ring) slow nucleophilic attack. Fluorine’s inductive effect may slightly destabilize the ester by withdrawing electron density, requiring buffered conditions for storage .

What strategies mitigate racemization during functionalization of (1R,2R)-cycloheptanol acetate?

- Low-temperature reactions : Minimize thermal energy that promotes racemization.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzoyl groups to shield reactive hydroxyls during synthesis, as seen in terpene derivatives .

- Non-basic conditions : Avoid strong bases that deprotonate stereogenic centers.

How can researchers validate the purity of (1R,2R)-cycloheptanol acetate in complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.